molecular formula C17H11BrF2O3 B12961525 Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate

Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate

Cat. No.: B12961525
M. Wt: 381.2 g/mol
InChI Key: MTHYCTVSSDCYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate is unique due to the combination of bromine and fluorine atoms, which impart specific electronic and steric effects

Properties

Molecular Formula

C17H11BrF2O3

Molecular Weight

381.2 g/mol

IUPAC Name

ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H11BrF2O3/c1-2-22-17(21)14-13-12(8-7-11(18)15(13)20)23-16(14)9-3-5-10(19)6-4-9/h3-8H,2H2,1H3

InChI Key

MTHYCTVSSDCYFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)Br)F)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.